
2-Hydroxy-n-octylpropanamide
Vue d'ensemble
Description
2-Hydroxy-n-octylpropanamide is a chemical compound with the molecular formula C₁₁H₂₃NO₂ . It falls under the category of amides and is characterized by the presence of a hydroxyl group (OH) and an octyl (C₈H₁₇) side chain. The compound’s systematic IUPAC name is 2-Hydroxy-N-octylpropanamide .
Synthesis Analysis
The synthesis of 2-Hydroxy-n-octylpropanamide involves the reaction of an appropriate amine (such as octylamine) with propanoyl chloride (propionyl chloride). The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the amide functional group. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-n-octylpropanamide consists of an octyl group attached to the nitrogen atom of the amide functional group. The hydroxyl group is positioned on the adjacent carbon atom. The compound’s three-dimensional arrangement and bond angles can be visualized using molecular modeling software .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Polymer Chemistry and Material Science
- Hydrophobically Associating Polyacrylamide : A study by Lanni et al. (2013) synthesized a novel hydrophobically associating polyacrylamide that included a capsaicin-like monomer and hydrophobic monomer octadecyl acrylate. This polymer showed strong thickening capability and unique rheological behavior, with potential applications in various industrial sectors.
Chemistry and Chemical Synthesis
- Chemoselective Reactions and Synthesis : Hajji et al. (2002) conducted a study on the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, resulting in the synthesis of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002). This research contributes to the synthesis of chiral compounds.
Environmental Science
Heavy Metal Ion Adsorption : A study by Li et al. (2013) on hydrogel copolymers based on 2-hydroxyethyl acrylate and 2-acrylamido-2-methylpropane sulfonic acid revealed their efficacy in adsorbing heavy metal ions from wastewater, showcasing their environmental cleanup potential.
- Cu(II), and Fe(III) from water. These hydrogels showed selective adsorption properties and could significantly impact water purification processes (Atta, Ismail, & Elsaaed, 2012).
Medicinal Chemistry and Pharmacology
- Antitrypanosomal Activity : Kos et al. (2018) explored the antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides, demonstrating significant biological activity against Trypanosoma brucei brucei. This research offers insights into potential therapeutic applications (Kos, Kapustíková, Clements, Gray, & Jampílek, 2018).
Analytical Chemistry
- Capillary Zone Electrophoresis : Nardi et al. (1993) conducted a study on the enantiomeric resolution of 2-hydroxy acids using capillary zone electrophoresis, demonstrating the importance of this technique in separating and analyzing chiral compounds (Nardi, Eliseev, Boček, & Fanali, 1993).
Propriétés
IUPAC Name |
2-hydroxy-N-octylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-12-11(14)10(2)13/h10,13H,3-9H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZRRRDVKLFCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874272 | |
| Record name | Lactamide, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-n-octylpropanamide | |
CAS RN |
6280-23-5 | |
| Record name | NSC11082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lactamide, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

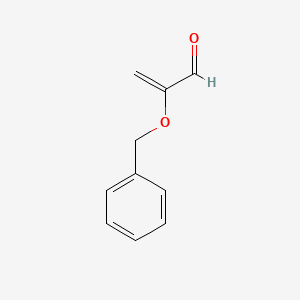
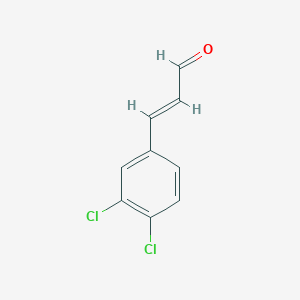
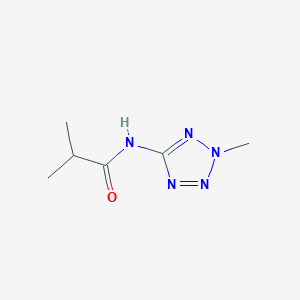

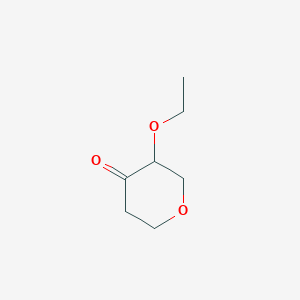
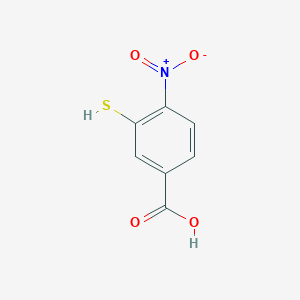

![2-chloro-1-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3385320.png)


![Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide](/img/structure/B3385337.png)


![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)